2-(Trimethylsilyl)naphthalene
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
trimethyl(naphthalen-2-yl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Si/c1-14(2,3)13-9-8-11-6-4-5-7-12(11)10-13/h4-10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSTJPXXIHGWZIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC2=CC=CC=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30345370 | |
| Record name | Silane, trimethyl-2-naphthalenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30345370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18052-85-2 | |
| Record name | Silane, trimethyl-2-naphthalenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30345370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Contextual Significance of Naphthalene Derivatives in Modern Chemical Research
Naphthalene (B1677914), a bicyclic aromatic hydrocarbon with the formula C10H8, serves as a fundamental building block in a wide array of chemical applications. ijrpr.comijpsjournal.com Its derivatives are integral to the production of various materials and fine chemicals. ijrpr.comnumberanalytics.com
Materials Science: Naphthalene derivatives are utilized in the synthesis of polymers and resins. numberanalytics.com They are also being explored for their potential in developing novel materials for electronics and energy storage. ijrpr.com For instance, certain naphthalene diimide (NDI) derivatives are being investigated as semiconductors in organic electronic devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). gatech.edubohrium.com These materials exhibit high electron affinities and can form thin semiconducting films with significant charge-carrier mobility. gatech.edu
Pharmaceuticals and Agrochemicals: The naphthalene scaffold is present in numerous bioactive compounds. ijpsjournal.comekb.eg Marketed drugs containing the naphthalene moiety include the nonsteroidal anti-inflammatory drug (NSAID) naproxen (B1676952) and the antifungal agents naftifine (B1207962) and terbinafine. ijrpr.comijpsjournal.comekb.egmdpi.com Additionally, naphthalene derivatives are employed in the synthesis of various pesticides. numberanalytics.com
Dyes and Pigments: Naphthalene-based compounds are precursors to a variety of dyes and pigments, including azo dyes. numberanalytics.comwikipedia.org
The versatility of naphthalene stems from its aromatic character, which makes it amenable to various chemical transformations, including electrophilic aromatic substitution, oxidation, and reduction, allowing for the introduction of diverse functional groups. ijrpr.com
Role of Organosilicon Chemistry in Aromatic Systems
Organosilicon chemistry, the study of compounds containing carbon-silicon bonds, has become a cornerstone of modern synthetic and materials chemistry. wikipedia.orgresearchgate.netbohrium.com The introduction of silicon-containing moieties, such as the trimethylsilyl (B98337) group, into aromatic systems imparts unique and valuable properties.
The carbon-silicon (C-Si) bond is longer and weaker than a carbon-carbon (C-C) bond and is polarized towards the more electronegative carbon atom. wikipedia.org This polarization makes the silicon atom susceptible to nucleophilic attack. wikipedia.org
Key roles of organosilicon groups in aromatic systems include:
Protecting Groups: Silyl (B83357) groups are widely used as protecting groups for functional groups like alcohols, amines, and carboxylic acids. shinetsusilicone-global.comias.ac.in Their relative stability and the ease with which they can be removed under mild conditions make them invaluable in multi-step organic synthesis. shinetsusilicone-global.com
Directing Groups and Synthetic Intermediates: The trimethylsilyl group can act as a directing group in electrophilic aromatic substitution reactions. More importantly, arylsilanes are versatile intermediates in cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.com This utility has made organosilicon compounds crucial for the synthesis of complex molecules, including pharmaceuticals and materials for organic electronics. google.comnih.gov
Modifying Physicochemical Properties: The incorporation of silicon can significantly alter the electronic and physical properties of aromatic compounds. For example, silylation can enhance solubility, thermal stability, and influence the frontier molecular orbital energies (HOMO and LUMO) of organic semiconductors. sigmaaldrich.comresearchgate.net This is particularly relevant in the design of materials for organic electronics, where tuning these properties is critical for device performance. gatech.edubohrium.com
Historical Development of Silylated Naphthalene Synthesis and Conceptualization
The journey of organosilicon chemistry began in 1863 when Charles Friedel and James Crafts synthesized the first organosilane, tetraethylsilane. wikipedia.org However, extensive research in this field was pioneered by Frederic Kipping in the early 20th century. wikipedia.org The development of methods for the silylation of aromatic compounds, including naphthalene (B1677914), has evolved significantly over time.
Early methods for aromatic silylation often required harsh reaction conditions, such as high temperatures or the use of radical initiators, which were not suitable for sensitive substrates. google.com A significant advancement came with the use of organometallic reagents. The reaction of a suitable anion with a halosilane remains a fundamental method for forming organosilicon compounds. ias.ac.in
The synthesis of silylated naphthalenes specifically has been an area of active research. A pioneering study in 1962 by Wittig and Hoffmann on the reaction of 2-pyrone with benzyne (B1209423) laid the groundwork for naphthalene synthesis through cycloaddition reactions. rsc.org More recent methods have focused on developing more efficient and selective routes. For instance, transition-metal-free silylation of aromatic compounds using a strong base and an organosilane has been developed. google.com
The conceptualization of using silyl (B83357) groups to modulate the properties of naphthalene derivatives has been driven by the needs of various fields. In materials science, the ability to fine-tune the electronic properties of naphthalene-based materials through silylation has been a key driver. swinburne.edu.au In synthetic chemistry, the use of silylated naphthalenes as versatile intermediates has opened up new avenues for the construction of complex molecular architectures. oup.comacs.org
Current Research Landscape and Key Challenges in 2 Trimethylsilyl Naphthalene Chemistry
Direct Functionalization Approaches to 2-Silylnaphthalenes
Direct silylation of a pre-existing naphthalene scaffold represents a straightforward approach to introduce a trimethylsilyl group at the 2-position. This can be achieved through metal-catalyzed cross-coupling reactions or by electrophilic silylation.
Metal-Catalyzed Coupling Reactions for Carbon-Silicon Bond Formation
Transition metal-catalyzed cross-coupling reactions are a powerful tool for the formation of carbon-silicon (C-Si) bonds. Palladium-catalyzed silylation of 1-bromonaphthalene (B1665260) has been demonstrated as a viable method. researchgate.net Copper-catalyzed silylation of aryl triflates, including naphthyl triflates, with silylboronic esters also provides a route to arylsilanes. rsc.org This method avoids the use of a base, which can sometimes lead to side reactions. rsc.org The reaction proceeds by selectively using the silylboronic ester as a silyl-installing reagent. rsc.org
A proposed catalytic cycle for the copper-catalyzed silylation of aryl triflates involves the formation of a copper alkoxide, which then reacts with the silylboronic ester. The resulting copper silyl species undergoes oxidative addition with the aryl triflate, followed by reductive elimination to yield the desired arylsilane and regenerate the copper alkoxide catalyst. rsc.org
Electrophilic Silylation of Naphthalene Scaffolds
Electrophilic C(sp²)–H silylation offers another direct route to silylated naphthalenes. Supported gold catalysts have been shown to facilitate the electrophilic silylation of naphthalene. sci-hub.se In this process, the catalyst activates hydrosilanes to form a silyl cation, which then acts as the electrophile. sci-hub.se
Furthermore, a Brønsted acid-promoted approach has been developed for the C–H silylation of electron-rich arenes. acs.org This counterintuitive method uses a strong Brønsted acid, which would typically promote the reverse reaction (protodesilylation), to initiate the silylation. acs.org The key to this method is the protonation of the hydrosilane, leading to the generation of a stabilized silylium (B1239981) ion and the liberation of dihydrogen. acs.org
Annulation and Cycloaddition Strategies for Naphthalene Core Construction
In contrast to direct functionalization, annulation and cycloaddition strategies build the naphthalene ring system itself, incorporating the silyl group during the process. These methods are particularly useful for accessing highly substituted naphthalenes.
Aryne-Mediated Naphthalene Synthesis Utilizing o-Silylaryl Triflates as Precursors
A prominent and versatile strategy for constructing substituted naphthalenes involves the use of aryne intermediates. nih.govoup.comoup.com o-Silylaryl triflates are widely used as aryne precursors due to their ability to generate arynes under mild conditions, typically through the action of a fluoride (B91410) source like cesium fluoride (CsF) or tetrabutylammonium (B224687) fluoride (TBAF). nih.govmdpi.comunt.eduosti.gov This method offers excellent functional group tolerance. nih.gov
The generation of the aryne intermediate from an o-silylaryl triflate is a key step. The fluoride ion attacks the silicon atom, leading to the elimination of the trimethylsilyl group and the triflate leaving group, thus forming the highly reactive aryne. nih.gov
A powerful application of aryne chemistry in naphthalene synthesis is the Diels-Alder reaction with 2-pyrones as the diene component (aryneophile). rsc.orgresearchgate.netelsevierpure.com The reaction between an aryne and a 2-pyrone proceeds via a [4+2] cycloaddition, followed by a retro-Diels-Alder reaction that extrudes carbon dioxide to afford the aromatic naphthalene core. rsc.orgnsf.gov This method allows for the synthesis of a wide variety of multisubstituted naphthalenes. rsc.orgresearchgate.netelsevierpure.com The reaction of o-benzyne, generated from o-(trimethylsilyl)phenyl triflate, with 2-pyrone was first reported in 1962. nsf.gov
Recent studies have expanded this methodology to include various functionalized 2-pyrones and aryne precursors, enabling the synthesis of naphthalenes with diverse substitution patterns. rsc.orgresearchgate.netelsevierpure.com For instance, the reaction of 4-bromo-6-methyl-2-pyrone with benzyne (B1209423) yields 3-bromo-1-methylnaphthalene (B176847) in good yield. rsc.org
Table 1: Examples of Naphthalene Synthesis via Diels-Alder Reaction of Arynes and 2-Pyrones
| Aryne Precursor | 2-Pyrone | Naphthalene Product | Yield | Reference |
| o-(Trimethylsilyl)phenyl triflate | 4-Bromo-6-methyl-2-pyrone | 3-Bromo-1-methylnaphthalene | Good | rsc.org |
| o-(Trimethylsilyl)phenyl triflate | 4-Aryl-6-methyl-2-pyrones | Substituted Naphthalenes | - | rsc.org |
Note: Specific yield percentages were not provided in the source material.
The concept of using aryne intermediates can be extended to consecutive reactions to build more complex polyaromatic hydrocarbons (PAHs). oup.comoup.com By designing precursors with multiple aryne-generating functionalities, a sequence of aryne reactions can be orchestrated. oup.comoup.com For example, a molecule containing both an o-iodoaryl triflate and an o-silylaryl triflate moiety can selectively generate different naphthalynes depending on the reagents used. oup.comoup.com
This strategy allows for the synthesis of a variety of molecules containing a naphthalene core, such as phenanthrenes and chrysenes. oup.com For instance, treatment of a specific o-silylaryl triflate with a fluoride ion can generate a naphthalyne, which can then react with an α-pyrone to form a phenanthrene (B1679779) derivative. oup.com
Regioselectivity Control in Aryne Annulations
Aryne chemistry provides a powerful tool for the formation of aromatic rings. However, when using unsymmetrically substituted arynes, controlling the regioselectivity of the annulation reaction is a critical challenge. In the context of synthesizing silylated naphthalenes, the directing effects of substituents on the aryne precursor play a crucial role in determining the final product distribution.
The regioselectivity of aryne reactions is influenced by a combination of electronic and steric factors, as well as aryne distortion. For instance, in reactions of 3-substituted benzynes, an inductively electron-withdrawing group generally directs nucleophilic attack to the C1 position. acs.org This principle can be extended to more complex systems. The distortion of the aryne bond, induced by substituents, can also be a primary determinant of regioselectivity, sometimes overriding steric effects. acs.org
In the synthesis of silylated naphthalenes via aryne annulation, the interplay between the silyl group and other substituents on the aryne precursor dictates the outcome. For example, the reaction of a 3-silylbenzyne with an arynophile can exhibit good regioselectivity due to the synergistic effect of the silyl group and a distant triflyloxy (TfO) group. scispace.com Catalyst control can also be employed to supersede substrate control in metal-catalyzed aryne annulations, offering a strategy to influence regioselectivity. researchgate.netchemrxiv.org By using unsymmetrical ligand environments in a metal catalyst, it is possible to induce or even reverse the inherent regioselectivity of an aryne reaction. researchgate.netchemrxiv.org
Benzannulation of Halogenated Silylalkynes
A highly effective and regioselective method for the synthesis of silylated naphthalenes is the benzannulation of halogenated silylalkynes. This approach provides a direct route to 2-halo-3-silylnaphthalenes, which are valuable precursors for 2-naphthyne intermediates. nih.govrsc.orgrsc.org
The Asao-Yamamoto benzannulation reaction, which traditionally involves the reaction of o-phenylethynyl-benzaldehydes with diarylalkynes, has been successfully adapted for halo-silylalkynes. nih.gov A key advantage of this method is the complete regioselectivity observed, where the silyl group directs the annulation. nih.govrsc.org The use of a mild catalyst like ZnCl₂ is crucial as it avoids protodesilylation, a common side reaction with more acidic catalysts. nih.govrsc.org
This methodology has been shown to be efficient for both iodo- and bromoalkynes, with iodoalkynes generally providing higher yields. rsc.org The resulting 2-halo-3-silylnaphthalenes can be readily converted to the corresponding 2-naphthyne intermediates by fluoride-induced desilylation and dehalogenation. nih.govrsc.orgrsc.org These reactive intermediates can then be trapped or used in further transformations to construct more complex aromatic systems. nih.govrsc.orgrsc.org
Table 1: Examples of Benzannulation of Halogenated Silylalkynes
| Benzaldehyde | Halo-silylalkyne | Catalyst | Product | Yield (%) | Reference |
| o-(Phenylethynyl)benzaldehyde | (Iodoethynyl)trimethylsilane | ZnCl₂ | 2-Iodo-3-(trimethylsilyl)naphthalene | 93 | rsc.org |
| o-(Phenylethynyl)benzaldehyde | (Bromoethynyl)trimethylsilane | ZnCl₂ | 2-Bromo-3-(trimethylsilyl)naphthalene | 18 | rsc.org |
| 4-Methoxy-o-(phenylethynyl)benzaldehyde | (Iodoethynyl)trimethylsilane | ZnCl₂ | 2-Iodo-6-methoxy-3-(trimethylsilyl)naphthalene | 93 | rsc.org |
| 4-Methoxy-o-(phenylethynyl)benzaldehyde | (Bromoethynyl)trimethylsilane | ZnCl₂ | 2-Bromo-6-methoxy-3-(trimethylsilyl)naphthalene | 42 | rsc.org |
Electrophilic Cyclization of Arene-Containing Propargylic Alcohols
The electrophilic cyclization of arene-containing propargylic alcohols presents another versatile and regioselective pathway to substituted naphthalenes, including those amenable to silylation. nih.govresearchgate.net This method involves a 6-endo-dig cyclization promoted by an electrophile, followed by dehydration to yield the aromatic naphthalene core. nih.gov
A variety of electrophiles, such as iodine monochloride (ICl), iodine (I₂), bromine (Br₂), N-bromosuccinimide (NBS), and phenylselenyl bromide (PhSeBr), can be used to initiate the cyclization. nih.gov The choice of electrophile determines the nature of the substituent introduced at the 3-position of the naphthalene ring. For instance, using ICl or I₂ leads to the formation of 3-iodonaphthalenes. nih.gov
The reaction conditions are generally mild, and the methodology tolerates a wide range of functional groups on both the aromatic ring and the propargylic alcohol chain. nih.govresearchgate.net The regioselectivity of the cyclization is typically high, with the cyclization occurring preferentially at the less hindered position of the aromatic ring. nih.gov While this method does not directly install a silyl group, the resulting halogenated naphthalenes can be readily functionalized further, for example, through cross-coupling reactions to introduce a trimethylsilyl moiety.
Table 2: Electrophilic Cyclization of Arene-Containing Propargylic Alcohols
| Propargylic Alcohol | Electrophile | Conditions | Product | Yield (%) | Reference |
| 1-Phenyl-4-(p-tolyl)but-3-yn-2-ol | I₂ | CH₃CN, rt | 2-Iodo-1-methyl-4-(p-tolyl)naphthalene | 90 | nih.gov |
| 1-(4-Methoxyphenyl)-4-phenylbut-3-yn-2-ol | I₂ | CH₃CN, rt | 2-Iodo-6-methoxy-1-methyl-4-phenylnaphthalene | 90 | nih.gov |
| 1-Phenyl-4-(thiophen-2-yl)but-3-yn-2-ol | I₂ | CH₃CN, rt | 2-Iodo-1-methyl-4-(thiophen-2-yl)naphthalene | 92 | nih.gov |
| 1-Phenyl-4-phenylbut-3-yn-2-ol | Br₂ | CH₃CN, rt | 2-Bromo-1-methyl-4-phenylnaphthalene | 89 | nih.gov |
Transformation from Organosilicon Precursors to Naphthalene Frameworks
Synthesis of 2,2-Bis(trimethylsilyl)oxiranes as Key Intermediates
2,2-Bis(trimethylsilyl)oxiranes are valuable synthetic intermediates that can be transformed into a variety of functionalized organosilicon compounds. chemrevlett.com In the context of naphthalene synthesis, (3-(naphthalen-2-yl)-2,2-bis(trimethylsilyl)oxirane) serves as a key precursor. chemrevlett.comresearchgate.net This epoxide can be synthesized from 2-naphthaldehyde. chemrevlett.com
The ring-opening of these silylated epoxides with various nucleophiles proceeds with high regioselectivity, typically with the nucleophile attacking the carbon atom alpha to the silicon groups. researchgate.net For example, reaction with thiophenols in the presence of magnesium bromide-diethyl etherate affords (1-trimethylsilylvinyl)sulfides. researchgate.net Treatment with acetonitrile (B52724) and a catalytic amount of boron trifluoride-diethylether yields a (1-trimethylsilylvinyl)amide. researchgate.net These reactions highlight the utility of 2,2-bis(trimethylsilyl)oxiranes in generating functionalized vinylsilanes, which can be further elaborated into more complex structures, including naphthalene derivatives.
Reduction and Rearrangement Reactions of Propargylic Acetates with Silylated Moieties
The reduction and rearrangement of propargylic acetates bearing silylated groups offer another strategic route to access silylated naphthalene precursors. While the direct conversion to a naphthalene framework in a single step is less common, these reactions provide access to key intermediates such as allenes and substituted alkenes which can then undergo subsequent cyclization reactions.
For instance, propargylic alcohols, the precursors to the acetates, can be protected as trimethylsilyl ethers. ucl.ac.uk The reactivity of these protected alcohols in hydroamination reactions is significantly different from the free alcohols, indicating the influence of the silyl group. ucl.ac.uk The reduction of propargylic acetates can lead to the formation of allenes or rearranged allylic acetates, depending on the reaction conditions and the nature of the reducing agent. These intermediates, particularly those containing an aryl group, are poised for cyclization to form naphthalenes or other polycyclic aromatic systems.
Strategic Design and Assembly of Complex Silylated Naphthalene Architectures
The synthesis of this compound and its simpler derivatives lays the foundation for the strategic design and assembly of more complex silylated naphthalene-containing architectures. google.com These larger polycyclic aromatic hydrocarbons (PAHs) are of interest for their potential applications in materials science and molecular electronics. researchgate.net
A key strategy involves the use of silyl groups not only as directing groups in synthesis but also as protecting groups or as precursors for further functionalization. rsc.orgrsc.org For example, bulky silyl groups can be used to protect one alkyne in a diyne starting material, allowing for selective [2+2+n] cycloadditions to build up the PAH framework. rsc.orgrsc.org The silyl group can then be removed or converted to another functional group in a later step.
Another powerful approach is the use of tandem aryne reactions. nih.govthieme-connect.de By designing precursors with multiple aryne-generating functionalities, such as a combination of o-iodoaryl triflates and o-silylaryl triflates, sequential and regioselective aryne generation and trapping can be achieved to build complex, multisubstituted naphthalenes. thieme-connect.de This modular approach allows for the rapid construction of diverse naphthalene derivatives. thieme-connect.de The strategic placement of silyl groups is paramount in these multi-step sequences to control the order and regiochemistry of the bond-forming events.
Retrosynthetic Analysis in the Context of this compound Synthesis
Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses by deconstructing a target molecule into simpler, commercially available starting materials. lkouniv.ac.indeanfrancispress.com This process involves breaking bonds (disconnections) to identify potential precursors, known as synthons, and their real-world chemical equivalents (synthetic equivalents). lkouniv.ac.in
For the target molecule This compound (1) , the primary disconnection is the carbon-silicon (C-Si) bond. This is a logical first step as numerous methods exist for the formation of aryl-silicon bonds. This disconnection suggests that the naphthalene ring could be functionalized with a leaving group (like a halide) at the 2-position, which can then be reacted with a silicon-containing nucleophile, or a nucleophilic naphthalene species could react with an electrophilic silicon source.
A plausible retrosynthetic pathway is outlined below:
Figure 1: Retrosynthetic Analysis of this compound
This analysis leads to two primary forward synthetic strategies:
Silylation of a Naphthylmetal Species: This approach involves the generation of a nucleophilic naphthalene at the 2-position, which then reacts with an electrophilic silicon reagent like chlorotrimethylsilane. The required 2-naphthylmetal species can be prepared from 2-halonaphthalenes, such as 2-bromonaphthalene, via metal-halogen exchange or the formation of a Grignard or organolithium reagent.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are powerful tools for C-Si bond formation. A Sonogashira coupling, for instance, could be envisioned where a suitably functionalized naphthalene precursor is coupled with a silyl-containing partner. researchgate.net For example, the retrosynthetic analysis of a more complex naphthalene-fused thiazinone involved the introduction of a trimethylsilyl group via a Sonogashira coupling between a bromide and trimethylsilylacetylene. researchgate.net While not a direct synthesis of the target, it highlights the utility of this disconnection strategy.
Another strategic disconnection involves building the naphthalene ring itself with the silyl group already present on one of the precursors. Electrophilic cyclization of arene-containing propargylic alcohols is a known method for synthesizing substituted naphthalenes and could be adapted for this purpose. nih.gov
Below is a table summarizing the key synthons and their corresponding synthetic equivalents in the retrosynthesis of this compound.
| Target Molecule | Disconnection | Synthon | Synthetic Equivalent | Key Reaction Type |
| This compound | C(naphthyl)-Si | Naphthyl anion | 2-Bromonaphthalene or 2-Naphthylmagnesium bromide | Nucleophilic Substitution / Grignard Reaction |
| This compound | C(naphthyl)-Si | Electrophilic silicon | Chlorotrimethylsilane | Nucleophilic Substitution / Grignard Reaction |
| 2-Bromonaphthalene | C(naphthyl)-Br | Naphthalene | Naphthalene | Electrophilic Aromatic Substitution (Bromination) |
Diversity-Oriented Synthesis (DOS) for Silylated Naphthalene Libraries
Diversity-Oriented Synthesis (DOS) is a strategy aimed at the efficient synthesis of collections (libraries) of structurally diverse small molecules. scispace.com Unlike target-oriented synthesis, which focuses on a single product, DOS aims to explore chemical space by varying not just the appendages on a core scaffold (substitutional diversity), but also the core structure (skeletal diversity) and its three-dimensional arrangement (stereochemical diversity). scispace.com
The creation of a silylated naphthalene library using DOS principles would involve combining a set of diverse building blocks through a series of reactions designed to generate a wide range of analogs based on the this compound scaffold. The goal is to produce a collection of compounds with varied physical and biological properties for screening in drug discovery and materials science. chemrevlett.com
A hypothetical DOS strategy for a silylated naphthalene library could be designed as follows:
Scaffold Synthesis with Built-in Diversity: Start with a reaction that can tolerate a variety of substrates to produce the core naphthalene ring. For example, the annulation reaction between substituted 1-bromo-2-vinylbenzenes and a diverse set of alkynes can produce a range of naphthalenes. thieme-connect.com By using silylated alkynes in this step, the trimethylsilyl group can be incorporated from the beginning.
Appendage and Skeletal Diversification: Once a core silylated naphthalene scaffold is established, further diversification can be achieved.
Appendage Diversity: Functional groups on the naphthalene ring can be modified. For instance, if the starting materials contained esters, they could be converted to a library of amides by reacting them with a diverse set of amines.
Skeletal Diversity: Branching reaction pathways can be employed where a common intermediate is converted into different molecular skeletons. For example, aryne intermediates generated from functionalized silyl-naphthalene precursors can undergo various cycloaddition or insertion reactions to create fused ring systems, thus expanding skeletal diversity. oup.comrsc.org
The table below illustrates how diversity could be generated in a hypothetical DOS for a silylated naphthalene library.
| Diversity Type | Strategy | Building Blocks / Reagents | Resulting Structures |
| Substitutional | Varying substituents on the naphthalene core. | Diverse boronic acids in a Suzuki coupling with a bromo-silylnaphthalene. thieme-connect.com | Naphthalenes with different aryl or alkyl groups at various positions. |
| Substitutional | Modifying a functional group on the core. | A library of amines reacting with a carboxylic acid-functionalized silylnaphthalene. | A library of silylnaphthalene amides with diverse side chains. |
| Skeletal | Using a common intermediate to form different ring systems. | A silylated naphthalyne intermediate reacting with different arynophiles (e.g., furan (B31954), ketene (B1206846) silyl acetals). oup.com | Fused polycyclic structures incorporating the silylnaphthalene core. |
| Stereochemical | Introducing chiral centers during synthesis. | Using chiral catalysts or auxiliaries in a key bond-forming step. nih.gov | Enantiomerically enriched silylated naphthalene derivatives. |
This approach, combining varied building blocks and branching reaction pathways, would efficiently generate a rich library of silylated naphthalenes, embodying the core principles of Diversity-Oriented Synthesis. scispace.com
Reaction Pathways Involving Trimethylsilyl Groups on the Naphthalene Ring
The trimethylsilyl moiety is more than a simple protecting group; it actively participates in and directs the course of chemical transformations on the naphthalene core.
The trimethylsilyl group can function as an ipso-directing group in electrophilic aromatic substitution reactions. wikipedia.org This is attributed to its ability to stabilize a carbocationic intermediate. wikipedia.org In the context of naphthalene, this directing effect can be exploited to achieve specific substitution patterns that might be difficult to obtain otherwise. For instance, in metal-catalyzed C-H functionalization reactions, a directing group can guide the catalyst to a specific position on the naphthalene ring, enabling regioselective bond formation. researchgate.net While not directly involving a silyl group as the primary directing element in all cases, the principle of using directing groups is well-established for achieving regiocontrol in the functionalization of naphthalenes. researchgate.netnih.gov
The carbon-silicon (C-Si) bond in silylnaphthalenes is susceptible to cleavage under various conditions, a property that is synthetically valuable for introducing a range of functional groups. The cleavage can be initiated by electrophiles, nucleophiles, or through oxidative processes. nih.govle.ac.uk
A key method for C-Si bond cleavage involves the use of fluoride ions, which have a high affinity for silicon. nih.gov This is a cornerstone of the Kobayashi protocol for aryne generation. nih.govnih.gov The fluoride-induced desilylation is a mild and efficient method to trigger subsequent reactions. nih.gov
Oxidative cleavage of the C-Si bond is another important transformation. For example, treatment with hydrogen peroxide (H₂O₂) can replace the silyl group with a hydroxyl group. nih.gov This reaction proceeds through the formation of a hypercoordinate silicon species, which facilitates the cleavage. nih.gov
The stability of the C-Si bond can be influenced by the position of the silyl group on the aromatic ring and the reaction conditions. rsc.org For instance, the cleavage of the Si-C bond in arylsilanes is a significant challenge in the sol-gel polycondensation process to form organosilicas. rsc.org Theoretical studies have shown that the position of the silyl group on the aromatic ring affects the stability of key intermediates in the cleavage reaction. rsc.org
In some cases, the cleavage of the C-Si bond can be part of a more complex reaction cascade. For example, the ring-opening of (3-(naphthalen-2-yl)-2,2-bis(trimethylsilyl)oxirane with a thiol in the presence of magnesium bromide leads to the formation of a vinylsilane as a minor product through C-Si bond cleavage. chemrevlett.com
Aryne (Naphthyne) Intermediates Derived from Silylated Precursors
One of the most significant applications of silylated naphthalenes is their use as precursors for naphthyne intermediates. Arynes, including naphthynes, are highly reactive species characterized by a formal triple bond within an aromatic ring. nih.gov Their transient nature makes them powerful intermediates for the construction of complex polycyclic aromatic compounds. nih.gov
A widely used and versatile method for generating naphthynes is the fluoride-induced 1,2-elimination from ortho-silylaryl triflates, a method pioneered by Kobayashi. nih.govnih.govresearchgate.net In this process, a fluoride source, such as cesium fluoride (CsF) or tetrabutylammonium fluoride (TBAF), attacks the silicon atom of a 2-trimethylsilyl-3-trifluoromethanesulfonyloxynaphthalene. nih.govresearchgate.net This initiates the elimination of the trimethylsilyl group and the triflate leaving group, resulting in the formation of a highly reactive 2,3-naphthyne intermediate. nih.gov
This method offers mild reaction conditions and excellent functional group tolerance, making it a popular choice in modern aryne chemistry. nih.gov The synthesis of the required o-silylaryl triflate precursors can sometimes be challenging, but new methods, such as the ZnCl₂-catalyzed benzannulation of halogenated silylalkynes, have been developed to provide efficient access to substituted 2-halo-3-silylnaphthalenes, which are direct precursors to naphthynes. nih.gov
A cascade strategy has also been developed that combines the Kobayashi protocol with the hexadehydro-Diels–Alder (HDDA) reaction to generate naphthynes from simpler building blocks. nih.govumn.edu
Once generated, naphthynes readily undergo cycloaddition reactions with a variety of trapping agents. These reactions are powerful tools for the rapid construction of complex molecular architectures.
[4+2] Cycloadditions: Naphthynes can act as dienophiles in Diels-Alder reactions. For example, they react with dienes like furan to form [4+2] cycloadducts. nih.govnih.gov Furan is a particularly effective trapping agent for arynes. nih.gov Naphthynes can also be trapped by perylene (B46583) in a [4+2] cycloaddition to expand the polycyclic aromatic hydrocarbon core. nih.gov Intramolecular [4+2] cycloadditions are also possible, where a pendant diene on the naphthyne precursor traps the aryne intermediate upon its formation. nih.gov
[2+2] Cycloadditions: Naphthynes can also participate in [2+2] cycloaddition reactions. For instance, in the presence of a copper catalyst, the self-cycloaddition of 2,3-naphthyne can lead to the formation of biphenylene-type structures. nih.gov
The table below summarizes some examples of cycloaddition reactions involving naphthynes generated from silylated precursors.
| Naphthyne Precursor | Trapping Agent | Reaction Type | Product Type | Reference |
| 2-Iodo-3-(trimethylsilyl)naphthalene | Furan | [4+2] Cycloaddition | [2.2.1]Oxabicyclic alkene | nih.gov |
| 2-(Trimethylsilyl)-3-trifluoromethanesulfonyloxynaphthalene | Perylene | [4+2] Cycloaddition | Naphtho[ghi]perylene derivative | nih.gov |
| Naphthyne precursor with pendant phenyl group | (intramolecular) | [4+2] Cycloaddition | Intramolecular Diels-Alder adduct | nih.gov |
| 2-Halo-3-silylnaphthalene | (self-reaction with Cu catalyst) | [2+2] Cycloaddition | Biphenylene derivative | nih.gov |
Beyond cycloadditions, naphthynes can undergo insertion and annulation reactions, further highlighting their synthetic versatility.
Insertion Reactions: Naphthynes can insert into σ-bonds. For example, they can be trapped by nucleophiles such as carboxylic acids, sulfides, and amines through a nucleophilic addition mechanism. nih.gov
Annulation Reactions: Annulation reactions involving naphthynes provide a powerful strategy for the synthesis of fused polycyclic systems. nih.gov For instance, the palladium-catalyzed annulation of a naphthyne with a 2-halobenzaldehyde can produce fluorenone derivatives. nih.gov In this reaction, the regioselectivity can be influenced by the substituents on the naphthyne, with the palladium atom of the arylpalladium intermediate preferentially adding to the more sterically hindered carbon of the naphthyne. nih.gov
Domino reactions involving multiple aryne-forming steps can lead to the rapid construction of extended polycyclic aromatic systems, transforming benzynes to naphthynes, and even further to anthracynes and tetracynes. exlibrisgroup.comresearchgate.net These cascade processes demonstrate the power of aryne chemistry in synthesizing complex aromatic structures from relatively simple acyclic polyyne precursors. exlibrisgroup.com
Rearrangement Processes in Silylated Naphthalene Chemistry
Rearrangement reactions represent a class of organic transformations where the carbon skeleton of a molecule is altered through the migration of an atom or a group. mvpsvktcollege.ac.inlibretexts.org In the context of silylated naphthalene chemistry, rearrangements can be key steps in the formation of complex polycyclic structures.
An interesting rearrangement has been observed in the reaction of pyridine-substituted tetrazines with benzynes, generated from 2-(trimethylsilyl)phenyl triflate. This process involves a cascade of bond-breaking and bond-forming events initiated by a nucleophilic attack of the pyridine (B92270) nitrogen on the aryne, leading to unexpected polycyclic heteroaromatic systems. nih.gov While not a direct rearrangement of the silylated naphthalene itself, it showcases the complex transformations that can be initiated from arynes derived from silyl precursors. Another study reported a rearrangement cascade initiated by the nucleophilic attack of a 3,6-di(2-pyridyl)pyridazine on a benzyne, leading to a complex fused system. nih.gov These examples highlight the potential for silylated precursors to access intricate molecular architectures through rearrangement pathways.
Sigma-bond metathesis is a chemical reaction that involves the exchange of a metal-ligand σ-bond with a σ-bond in another molecule, often proceeding through a four-centered transition state. libretexts.orgwikipedia.org This process is particularly relevant for metals with a d⁰ electron configuration. libretexts.orgwikipedia.org In the context of silylated naphthalene derivatives, σ-bond metathesis is a key step in certain metal-catalyzed formations of silacycles.
Rhodium-catalyzed intramolecular silylation of biphenylhydrosilanes to form silafluorene derivatives is a well-documented example that proceeds via σ-bond metathesis. kyushu-u.ac.jp The proposed mechanism involves the oxidative addition of the Si-H bond to the rhodium catalyst, followed by σ-bond metathesis between a C-H bond of the aromatic ring and the Rh-Si bond, and subsequent reductive elimination to form the silacycle. kyushu-u.ac.jp While this example involves biphenyls, the principle is applicable to the formation of silicon-containing polycyclic aromatic compounds derived from naphthalenes. The insertion of a metal-substituted silylene into the aromatic ring of naphthalene can also lead to rearrangements and the formation of silaspiro-benzocycloheptenyl and cyclobutenosilaindan derivatives, involving C-C bond cleavage, electrocyclization, and C-H bond activation steps. researchgate.net
Density Functional Theory (DFT) Calculations in Mechanistic Elucidation
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the mechanisms of chemical reactions involving organosilicon compounds like this compound. numberanalytics.comacs.org By providing detailed insights into the electronic structure and energetics of reactants, transition states, and products, DFT calculations enable a thorough understanding of reaction pathways. numberanalytics.comresearchgate.net This computational approach has been instrumental in elucidating complex reaction mechanisms, including those in organometallic catalysis and cycloaddition reactions. researchgate.netmdpi.com
Elucidation of Transition States and Reaction Energy Profiles
A key application of DFT in studying reactions of this compound and its analogs is the identification and characterization of transition states and the mapping of reaction energy profiles. chemguide.co.uksavemyexams.comkhanacademy.orgyoutube.com The transition state, an unstable, high-energy configuration that molecules pass through during a reaction, cannot be isolated experimentally but can be precisely modeled using DFT. savemyexams.com By calculating the geometries and vibrational frequencies of these transient species, chemists can gain a deeper understanding of the reaction mechanism. numberanalytics.com
For instance, in the context of boron-silicon exchange reactions involving trimethylsilyl-substituted arenes, DFT calculations have been employed to map out potential energy surfaces. nih.gov These calculations reveal the energetic, structural, and electronic properties of key stationary points along the reaction coordinate, providing crucial insights into the reaction mechanism in both gas and solution phases. nih.gov
Similarly, DFT has been used to investigate the molecular mechanism of the (3+2) cycloaddition reaction between E-2-(trimethylsilyl)-1-nitroethene and arylonitrile N-oxides. mdpi.com By exploring the reaction profiles for different possible cycloaddition channels, researchers can predict the regioselectivity and understand the influence of solvent polarity and substituents on the reaction mechanism. mdpi.com The calculated activation energies for these pathways help to determine the most favorable reaction course. mdpi.com
The computed free energy profiles from DFT calculations can differentiate between possible reaction pathways by comparing their activation barriers. researchgate.net A lower activation energy indicates a more favorable and faster reaction pathway. savemyexams.comyoutube.com This approach has been successfully applied to various organic reactions, including those catalyzed by transition metals. acs.orgresearchgate.net
HOMO-LUMO Analysis and Frontier Molecular Orbital Interactions
Frontier Molecular Orbital (FMO) theory, which focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a fundamental concept in predicting chemical reactivity. taylorandfrancis.comwikipedia.org DFT calculations provide accurate energies and spatial distributions of these frontier orbitals for this compound and its analogs, offering valuable insights into their chemical behavior. mdpi.comsamipubco.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that reflects the kinetic stability of a molecule. researchgate.net A larger HOMO-LUMO gap suggests higher stability and lower reactivity. researchgate.net DFT calculations can predict how substitutions on the naphthalene ring or the silicon atom affect this gap. For example, electron-donating groups tend to increase the energy of the frontier orbitals, while electron-withdrawing groups lower them. semanticscholar.org Studies on naphthalene and its derivatives have shown that substitutions can significantly alter the HOMO-LUMO gap, thereby tuning the molecule's reactivity. researchgate.net
The interaction between the HOMO of one reactant and the LUMO of another governs the course of many chemical reactions, including cycloadditions. wikipedia.orglibretexts.org For a reaction to occur, the interacting orbitals must have compatible symmetry. libretexts.org DFT calculations can visualize the shapes and phases of the HOMO and LUMO, allowing chemists to predict whether a particular reaction pathway is symmetry-allowed. libretexts.org In the context of Diels-Alder reactions, for instance, the favorable interaction between the diene's HOMO and the dienophile's LUMO explains the observed stereochemistry. libretexts.org
Furthermore, the analysis of frontier molecular orbitals is crucial in understanding intramolecular charge transfer (ICT) processes. mdpi.com In donor-acceptor systems, the HOMO is often localized on the donor moiety and the LUMO on the acceptor. mdpi.com Time-dependent DFT (TD-DFT) calculations can predict the energies of electronic transitions, which are often dominated by the HOMO to LUMO transition, providing insights into the photophysical properties of these molecules. mdpi.com
Quantum Chemical Approaches for Electronic Structure Analysis
Quantum chemical methods are indispensable for analyzing the electronic structure of molecules like this compound and its analogs. samipubco.comresearchgate.net These computational techniques provide a deep understanding of molecular properties that are not always accessible through experimental means alone.
Aromaticity Assessment of Silanaphthalenes and Related Silicon-Containing Aromatic Structures
A central question in the study of silicon-containing polycyclic aromatic hydrocarbons is the extent to which the introduction of a silicon atom affects the aromaticity of the system. Aromaticity is a multifaceted concept, and various computational indices are used to quantify it, including those based on magnetic, geometric, and energetic criteria. researchgate.net
One of the most widely used methods for assessing aromaticity is the Nucleus-Independent Chemical Shift (NICS) calculation. researchgate.netwikipedia.orgmdpi.com NICS values, typically calculated at the center of a ring, provide a measure of the magnetic shielding or deshielding induced by the cyclic delocalization of π-electrons. Negative NICS values are indicative of aromatic character. wikipedia.org For 2-silanaphthalene, refined NICS calculations that separate the contributions from σ and π electrons have revealed the presence of significant ring currents in both rings, suggesting considerable aromatic character. acs.org
Another approach to quantifying aromaticity is through the calculation of Aromatic Stabilization Energies (ASEs). acs.org ASEs estimate the energetic stabilization gained from cyclic electron delocalization compared to a non-aromatic reference compound. Isomerization methods, where the energy of the aromatic compound is compared to that of a non-aromatic isomer, have been used to compute the ASEs of silanaphthalenes. acs.org The ASEs of 1-, 2-, and 9-silanaphthalenes have been found to be nearly the same as that of naphthalene itself, further supporting their aromatic nature. acs.org
Geometric criteria, such as bond length alternation, can also provide insights into aromaticity. researchgate.net Aromatic compounds tend to have more equalized bond lengths within the ring system. DFT calculations of the structure of 2-silanaphthalene have shown similarities to naphthalene, although with characteristic changes due to the replacement of a carbon atom with silicon. acs.org
Predictive Modeling of Stability and Reactivity for Organosilicon Naphthalene Derivatives
Quantum chemical calculations are powerful tools for predicting the stability and reactivity of organosilicon naphthalene derivatives. mdpi.comresearchgate.net By computing various molecular properties, researchers can gain a predictive understanding of how structural modifications will influence chemical behavior.
The stability of different isomers of organosilicon compounds can be assessed by comparing their calculated relative energies. mdpi.com For example, studies on silaphenolates have shown that the relative stability of ortho-, meta-, and para-isomers can be influenced by the nature of the substituents. mdpi.com These calculations can guide synthetic efforts by identifying the most thermodynamically stable targets.
Reactivity can be predicted through the analysis of global reactivity descriptors derived from the energies of the frontier molecular orbitals. semanticscholar.org These descriptors include electronic chemical potential, chemical hardness, and global electrophilicity index. researchgate.netsemanticscholar.org For instance, a smaller HOMO-LUMO gap is generally associated with higher reactivity. semanticscholar.org By calculating these properties for a series of substituted organosilicon naphthalene derivatives, it is possible to predict how different functional groups will affect their reactivity. researchgate.net
Furthermore, quantum chemical methods can be used to model the fragmentation patterns observed in mass spectrometry. nih.gov The Quantum Chemistry Electron Ionization Mass Spectrometry (QCEIMS) method, for example, uses quantum chemical simulations to predict the mass spectra of trimethylsilylated compounds. nih.gov This can aid in the identification of unknown metabolites and provide insights into the fragmentation mechanisms of organosilicon compounds. nih.gov
Molecular Modeling and Simulation Techniques
Molecular modeling and simulation techniques provide a powerful lens through which to examine the structure, dynamics, and interactions of this compound and related organosilicon compounds at an atomic level. nih.govaimspress.comtaylorfrancis.com These methods complement experimental studies and quantum chemical calculations by offering insights into the behavior of molecules in condensed phases and over longer timescales.
Molecular dynamics (MD) simulations, for instance, can be used to predict the crystal shape of naphthalene by simulating its growth from a solution. rsc.org By employing advanced sampling techniques, these simulations can capture the mechanisms of layer growth on different crystal faces, providing a detailed picture of the crystallization process. rsc.org Similar techniques could be applied to understand the crystallization and morphology of this compound and its derivatives.
In the context of materials science, molecular simulations are used to investigate the properties of polymers containing naphthalene and organosilicon moieties. mdpi.comresearchgate.net For example, simulations can elucidate the relationship between the molecular structure of a polyimide containing naphthalene groups and its gas barrier properties. mdpi.com By constructing amorphous polymer cells and running MD simulations, researchers can calculate properties such as free volume, cohesive energy density, and gas diffusion coefficients. mdpi.comresearchgate.net These simulations provide a mechanistic understanding of how molecular-level features govern macroscopic material properties.
Molecular modeling is also crucial in the design of novel materials with specific functions. taylorfrancis.comnih.gov For instance, in the development of near-infrared (NIR) absorbing organic dyes, quantitative molecular orbital theory combined with DFT calculations can be used to design molecules with desired electronic properties. nih.gov By systematically modifying the donor, acceptor, and π-spacer components of a dye molecule, including the use of silaaromatics, researchers can fine-tune the HOMO-LUMO gap and control the absorption wavelength. nih.gov
Furthermore, molecular docking, a modeling technique often used in drug discovery, can predict the binding orientation and affinity of molecules to a target receptor. nih.govresearchgate.net This approach has been used to study the interactions of naphthalene-based antagonists with their protein targets, guiding the design of more potent and selective compounds. nih.gov While not directly focused on this compound, these methods highlight the potential of molecular modeling to explore the biological applications of organosilicon naphthalene derivatives.
Geometrical Optimization and Conformational Analysis
Geometrical optimization is a computational process used to determine the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. Conformational analysis, an extension of this, explores the different spatial arrangements (conformers) of a molecule that can be interconverted by rotation about single bonds and evaluates their relative energies.
For naphthalene derivatives, a key geometrical parameter is the dihedral angle between the plane of the naphthalene core and its substituents. Density Functional Theory (DFT) is a widely used quantum-chemical method for these calculations, providing accurate predictions of molecular geometries. rsc.orgsemanticscholar.org Studies on substituted naphthalene systems reveal that the steric bulk and electronic nature of substituents significantly influence the molecule's preferred conformation. rsc.org
In the case of this compound, the primary focus of conformational analysis would be the rotation around the C(naphthyl)-Si bond. The bulky trimethylsilyl (TMS) group introduces significant steric hindrance, which dictates its preferred orientation relative to the naphthalene ring to minimize repulsive forces.
While specific computational studies on this compound are not extensively detailed in the literature, analysis of closely related silylated and substituted naphthalenes provides valuable insights. For instance, in studies of aryl-substituted naphthalene dicarboximides, DFT calculations have been employed to determine the twist angle between the naphthalene and the aryl moieties. rsc.orgsemanticscholar.org These angles are crucial as they affect the electronic communication between the different parts of the molecule. Similarly, in complex donor-acceptor molecules featuring a naphthalene unit, dihedral angles can vary significantly between different conformers found within the same crystal unit cell. nih.gov
Table 1: Calculated Dihedral Angles in Substituted Naphthalene Analogs This table presents data from computational studies on various naphthalene derivatives, illustrating how substituent changes affect molecular geometry. The dihedral angle (θ) represents the twist between the naphthalene core and the specified substituent group.
| Compound | Method | Dihedral Angle (θ) | Source |
| 4-(phenyl)naphthalene dicarboximide analog | DFT B3LYP | 70.60° | rsc.org |
| 4-(o-tolyl)naphthalene dicarboximide analog | DFT B3LYP | 77.38° | rsc.org |
| 4-(3,4,5-trimethoxyphenyl)naphthalene dicarboximide analog | DFT B3LYP | 57.34° | rsc.org |
| Donor-acceptor naphthalimide (Conformer A) | X-ray | 69.41° | nih.gov |
| Donor-acceptor naphthalimide (Conformer B) | X-ray | 84.85° | nih.gov |
Data sourced from studies on complex naphthalene derivatives to illustrate the principles of conformational analysis.
Investigation of Intermolecular Interactions in Silylated Naphthalene Assemblies
The study of intermolecular interactions is fundamental to understanding how molecules pack in the crystalline state, which in turn influences the material's bulk properties. In silylated naphthalene assemblies, a variety of non-covalent forces are expected to be at play.
π–π Stacking: Aromatic rings, like naphthalene, tend to stack on top of each other in the solid state through π–π interactions. These interactions are a result of electrostatic and dispersion forces between the electron clouds of adjacent rings. The specific geometry of stacking (e.g., parallel-displaced, T-shaped) is a critical factor. In assemblies of naphthalene diimide-pyrene, for example, the stability of the dimer is highly dependent on the rotation and displacement of the aromatic cores, with an optimal intermolecular separation of around 3.3 to 3.4 Å. nycu.edu.tw
C-H···π Interactions: These are a form of weak hydrogen bond where a C-H bond acts as a hydrogen donor and a π-system (the naphthalene ring) acts as the acceptor. In the crystal structure of a complex silylated naphthofuranone, mutual C-H···π interactions between a methine group and the central ring of an adjacent molecule are responsible for the formation of inversion-related dimers, highlighting their role in directing crystal packing. iucr.org
Crystal Packing Motifs: The interplay of these and other forces, such as van der Waals interactions, leads to distinct crystal packing arrangements. Studies on analogs like 7,14-bis((trimethylsilyl)ethynyl)dibenzo[b,def]-chrysene have shown that silylated aromatic compounds can exhibit polymorphism, where the same molecule crystallizes in different forms. researchgate.net In this specific case, two polymorphs were identified: a low-temperature form with a 1D slipped-stack structure and a high-temperature form adopting a 2D brickwork motif. researchgate.net This demonstrates that subtle changes in conditions can lead to dramatically different supramolecular assemblies, driven by the optimization of intermolecular contacts. researchgate.net
The presence of the bulky, non-polar trimethylsilyl groups in this compound would significantly influence these packing arrangements. While they can inhibit face-to-face π-stacking due to their size, their methyl protons can participate in weak C-H···π or other van der Waals interactions, leading to complex and unique solid-state architectures. The analysis of intermolecular contacts in crystalline disiloxanes has shown that C-H···π interactions can be a key structure-directing force. mdpi.com
Table 2: Types of Intermolecular Interactions in Silylated Naphthalene Analogs and Related Compounds
| Compound Family | Primary Interactions Observed | Significance in Assembly | Source |
| Naphthalene Diimide-Pyrene Systems | π–π stacking, Charge-transfer interactions | Controls dimer stability and electronic properties. | nycu.edu.tw |
| Silylated Naphthofuranone | C-H···π interactions | Leads to the formation of specific dimer structures. | iucr.org |
| Silylated Dibenzo[b,def]-chrysene | π–π stacking, van der Waals forces | Results in polymorphic forms (1D vs. 2D packing). | researchgate.net |
| Aryl-Substituted Disiloxanes | C-H···π interactions, C-H···Cl hydrogen bonds | Directs the overall crystal packing. | mdpi.com |
This table summarizes findings from related systems to infer the types of interactions relevant to silylated naphthalene assemblies.
Applications of 2 Trimethylsilyl Naphthalene and Its Derivatives in Advanced Materials Science
Polyaromatic Hydrocarbons (PAHs) and Extended Aromatic Systems for Materials
The naphthalene (B1677914) core, functionalized with a trimethylsilyl (B98337) group, serves as a valuable precursor for the synthesis of larger, more complex polyaromatic hydrocarbons (PAHs). These extended aromatic systems are of great interest for their potential use in a variety of materials science applications.
Precursors for Phenanthrenes, Chrysenes, and Acenes
The strategic placement of a trimethylsilyl group on the naphthalene ring allows for controlled and selective reactions to build larger fused aromatic systems. Researchers have demonstrated that 2-(trimethylsilyl)naphthalene derivatives can be key intermediates in the synthesis of phenanthrenes, chrysenes, and various acenes. oup.com For instance, derivatives like 3,6-bis(trimethylsilyl)naphthalene-2,7-diyl bis(trifluoromethanesulfonate) have been utilized as precursors for creating larger acenes and their analogues. rsc.orgthieme-connect.com The trimethylsilyl group can act as a handle for further chemical transformations or as a leaving group in aryne-based cycloaddition reactions, enabling the construction of intricate polycyclic frameworks. oup.comcore.ac.uk This approach provides a pathway to novel acene-based aryne precursors, which are instrumental in synthesizing complex PAHs. thieme-connect.comcore.ac.uk
The synthesis of these extended aromatic systems is significant because the properties of PAHs are closely linked to their size and structure. By systematically building upon the this compound scaffold, scientists can fine-tune the electronic and optical properties of the resulting phenanthrenes, chrysenes, and acenes for specific material applications.
Functional Aromatic Systems for Organic Electronics and Optoelectronics
The introduction of a trimethylsilyl group into aromatic systems like naphthalene can significantly influence their electronic properties, making them suitable for use in organic electronics and optoelectronics. colab.ws Functionalized acenes and heteroacenes are a major focus of research for their application in electronic devices. acs.orgresearchgate.net The trimethylsilyl group can enhance the solubility and stability of these organic semiconductors, facilitating their processing into thin films for devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
Moreover, the electronic nature of the silicon atom in the trimethylsilyl group can modify the energy levels (HOMO and LUMO) of the aromatic system. colab.ws This tuning of electronic properties is crucial for optimizing charge injection, transport, and recombination in electronic devices. Research has shown that even small modifications to the molecular structure of these functionalized aromatic compounds can lead to significant changes in their performance within a device. acs.org The development of new synthetic routes to polysubstituted naphthalenes and other fused aromatic compounds is therefore of great importance for advancing the field of organic electronics. nih.gov
Organosilica Materials and Hybrid Composites
The incorporation of this compound and its derivatives into silica-based materials leads to the formation of hybrid organic-inorganic composites with unique properties. These organosilica materials combine the robustness and porosity of silica (B1680970) with the functionality of the organic naphthalene unit.
Naphthalenediimide (NDI)-Silane Derivatives for Mesoporous Materials
Naphthalenediimide (NDI) moieties are well-known for their electron-accepting properties and are often used in the construction of functional materials. When NDI is functionalized with a silane (B1218182) group, such as a derivative of this compound, it can be incorporated into a silica matrix to create mesoporous materials. These materials possess a high surface area and a periodic arrangement of pores, making them attractive for catalysis and separations. google.com
The NDI-silane derivatives act as a bridge between the organic and inorganic components, allowing for the creation of materials with controlled properties. The specific structure of the organosilane linker can influence the final properties of the mesoporous material.
Design Principles for Controlled Inorganic-to-Organic Ratios and Molecular Packing
A key aspect in the design of organosilica materials is the ability to control the ratio of the inorganic silica framework to the organic functional component. This control allows for the fine-tuning of the material's properties, such as its mechanical stability, surface chemistry, and catalytic activity. By carefully selecting the organosilane precursors and the reaction conditions, it is possible to tailor the inorganic-to-organic ratio to meet the demands of a specific application. uab.cat
Furthermore, the molecular packing of the organic units within the silica matrix is a critical factor that influences the material's performance. The interactions between the naphthalene-based moieties can affect the electronic properties of the composite material. Researchers are exploring various strategies to control this molecular packing, including the use of different organosilane linkers and the co-condensation of multiple silane precursors. acs.org The passivation of the organosilica surface with trimethylsilyl groups is one method used to modify surface interactions and control the material's properties. uab.cat
Role in Nanomaterials Synthesis
While the direct application of this compound in the synthesis of what are traditionally considered nanoparticles is not extensively documented, its role as a precursor to functional PAHs has implications for nanomaterials science. The synthesis of nanographenes and other polycyclic heteroaromatic compounds often involves the use of functionalized aromatic building blocks. acs.orgnih.gov For example, the controlled synthesis of specific PAH structures can be seen as a bottom-up approach to creating molecular-scale carbon nanomaterials with precisely defined properties. The ability to synthesize specific acenes and phenacenes from precursors like this compound derivatives contributes to this field. oup.comoup.com
Molecular Nanoarchitectonics via Silylated Precursors
Molecular nanoarchitectonics is a concept that involves assembling nanoscale units, such as individual molecules, into well-defined, functional material systems. beilstein-journals.orguq.edu.aursc.org This bottom-up approach is crucial for creating next-generation electronics, sensors, and catalytic systems. Silylated precursors, including derivatives of this compound, are valuable tools in this field. The trimethylsilyl group can facilitate the controlled deposition and covalent attachment of molecules onto surfaces, enabling the construction of highly ordered nano-architectures. beilstein-journals.org
The process often involves the on-surface synthesis, where precursor molecules are deposited onto a substrate and then induced to react in a controlled manner to form larger, more complex structures. beilstein-journals.orgnih.gov For example, the chemoselective Sonogashira coupling between a (trimethylsilyl)ethynyl group and a chlorophenyl group on a silver surface has been demonstrated to produce conjugated oligomers directly on the substrate. beilstein-journals.orgnih.gov A similar strategy could be envisioned for this compound derivatives, where the silyl (B83357) group acts as a handle to precisely position and link naphthalene units into desired patterns, such as molecular wires or two-dimensional sheets.
Furthermore, silylated precursors are instrumental in generating highly reactive intermediates like arynes under mild conditions. Research has shown that 2-halo-3-silylnaphthalenes can undergo desilylation and dehalogenation with a fluoride (B91410) source to generate 2-naphthyne intermediates. rsc.org These reactive species can then be trapped or polymerized in a controlled fashion. This method provides a pathway to synthesize novel ortho-naphthalene oligomers and other complex aromatic structures that are otherwise difficult to access. rsc.org The ability to generate such reactive species from stable, silylated naphthalene precursors opens up new avenues for designing and building intricate molecular architectures with unique electronic and photophysical properties.
Controlled Synthesis of Conjugated Oligomers with Silylated Moieties
Conjugated oligomers and polymers are a class of materials characterized by alternating single and multiple bonds, which allows for the delocalization of π-electrons. This electronic structure imparts useful optical and electronic properties, making them suitable for applications in LEDs, solar cells, and transistors. The precise control over the length, sequence, and structure of these oligomers is critical for tuning their properties. Silylated moieties, such as the trimethylsilyl group in this compound derivatives, play a pivotal role in achieving this control. mdpi.comresearchgate.net
One key function of the trimethylsilyl group is as a protecting group in coupling reactions. wikipedia.orgchemeurope.com For instance, in the synthesis of well-defined oligo-butadiynylene-naphthalene diimides, a 1,6-di((trimethylsilyl)ethynyl)naphthalene diimide precursor is used. researchgate.net The TMS groups prevent unwanted side reactions and are then removed to allow for a direct oxidative homocoupling to form the desired oligomers. This strategy allows for the efficient, one-pot synthesis of a homologous series of linearly conjugated oligomers with up to five naphthalene diimide units. researchgate.net
The trimethylsilyl group also functions as an activating group in oxidative coupling polymerizations. It can stabilize cationic intermediates formed during the reaction, leading to more selective coupling and the formation of highly conjugated polymers with higher molecular weights. acs.org This principle is applicable to the synthesis of naphthalene-based polymers, where silylation of the monomer can enhance reactivity and lead to materials with improved properties.
Furthermore, silylated alkynes derived from naphthalene are key intermediates in various synthetic methodologies. The benzannulation of ortho-(phenylethynyl)benzaldehydes with halo-silylalkynes provides a regioselective route to 2-halo-3-silylnaphthalenes, which are precursors to 2-naphthyne intermediates used in oligomer synthesis. rsc.org In a different approach, silicon-containing dialdehydes have been reacted with naphthalene diamine derivatives to synthesize Schiff base oligomers with high thermal stability and distinct optical properties. mdpi.com The incorporation of silicon-based linkers into the oligomer backbone directly influences the electronic structure and physical characteristics of the final material. mdpi.comresearchgate.net
The research in this area demonstrates that the silyl group can direct the regioselectivity of reactions, control polymerization, and modulate the final properties of the conjugated material.
| Precursor Compound | Synthetic Method | Key Role of Silyl Group | Resulting Material/Intermediate | Key Finding |
|---|---|---|---|---|
| 2-Halo-3-silylnaphthalenes | Fluoride-induced desilylation/dehalogenation | Precursor to reactive intermediate | 2-Naphthyne intermediates | Provides mild and efficient access to naphthynes for synthesizing ortho-naphthalene oligomers and other functional aromatics. rsc.org |
| Silicon-based dialdehydes and 1,4-diaminonaphthalene | High-temperature polycondensation | Structural component of backbone | Silicon-containing Schiff base oligomers (o-SBNs) | Incorporation of silicon linkers enhances thermal stability (above 450 °C) and modulates optical and electronic properties. mdpi.com |
| 1,6-Di((trimethylsilyl)ethynyl)naphthalene diimides | Oxidative homocoupling | Protecting and activating group | Oligo-butadiynylene-naphthalene diimides | Enables the one-pot synthesis of well-defined, linearly conjugated oligomers with controlled length. researchgate.net |
| Naphthalene-1,8-diylbis(diphenylmethylium) precursor | Deoxygenation with a silylating agent | Reactant in precursor synthesis | Dicationic organic oxidant | Silylating agents (Me3SiClO4 or Me3SiOTf) facilitate the formation of a potent oxidant used for the oxidative coupling of other molecules. acs.org |
Analytical and Derivatization Approaches in the Study of Silylated Naphthalenes
Trimethylsilylation as a Strategic Tool in Chemical Analysis
Trimethylsilylation is a widely employed derivatization technique in chemical analysis. It involves the replacement of active hydrogen atoms in a molecule with a trimethylsilyl (B98337) (TMS) group. This process is particularly valuable for the analysis of polar compounds that are otherwise difficult to analyze using certain techniques. unina.it
One of the primary benefits of trimethylsilylation is the enhanced volatility and thermal stability of the derivatized compounds, which is crucial for Gas Chromatography/Mass Spectrometry (GC/MS) analysis. nih.govnih.gov Polar functional groups, such as hydroxyl (-OH) and carboxyl (-COOH) groups, can lead to strong intermolecular hydrogen bonding, resulting in low volatility and poor thermal stability. These characteristics make direct analysis by GC/MS challenging, as the compounds may not vaporize readily in the injector or may decompose at the high temperatures required for chromatographic separation. unina.it
The introduction of a bulky, non-polar trimethylsilyl group effectively masks these polar functional groups, disrupting hydrogen bonding and increasing the molecule's volatility. nih.govnih.gov This allows the derivatized naphthalene (B1677914) to be easily vaporized and transported through the GC column. Furthermore, the resulting silylated ether or ester is generally more thermally stable than the parent compound, preventing degradation during the analysis and leading to sharper, more symmetrical chromatographic peaks. unina.it This improved chromatographic behavior results in better separation from other components in a mixture and more accurate and reproducible quantification.
Studies on various compounds, including anabolic androgenic steroids and other metabolites, have demonstrated the effectiveness of trimethylsilylation in improving their GC/MS analysis. researchgate.netmdpi.com The derivatization process makes these otherwise non-volatile compounds amenable to GC separation, enabling their detection and quantification in complex biological matrices. researchgate.netmdpi.com
In addition to improving chromatographic characteristics, trimethylsilylation can also enhance the ionization efficiency of molecules in the mass spectrometer's ion source. This is particularly relevant for techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electron Ionization (EI). For some molecules, particularly those with high polarity, direct analysis by MS can be challenging due to low ionization efficiency. nih.gov
Derivatization with a trimethylsilyl group can lead to more efficient formation of gas-phase ions. In Electron Ionization (EI-MS), the fragmentation patterns of trimethylsilylated compounds are often well-characterized and can provide valuable structural information. nih.gov The presence of the silicon atom can direct fragmentation pathways, leading to the formation of characteristic ions that aid in the identification and structural elucidation of the analyte. For instance, the fragmentation of trimethylsilylated steroids has been extensively studied to understand their structure. researchgate.net
Research has shown that for certain classes of compounds, such as polyacrylic acid, derivatization, including trimethylsilylation, can significantly improve the signal intensity in MALDI-TOF MS by enhancing ionization efficiency. nih.govresearchgate.net This allows for the detection and analysis of polymers that are otherwise difficult to measure. researchgate.net
Spectroscopic Characterization Techniques for Silylated Naphthalenes
A suite of spectroscopic techniques is employed to elucidate the structure and properties of silylated naphthalenes like 2-(trimethylsilyl)naphthalene. These methods provide detailed information about the molecular framework, functional groups, and electronic nature of the compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound and its derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for unambiguous confirmation of the compound's structure. rsc.orgacs.org
In the ¹H NMR spectrum of a silylated naphthalene, the protons of the trimethylsilyl group typically appear as a sharp singlet in the upfield region (around 0.3-0.5 ppm), a characteristic chemical shift indicative of protons attached to a silicon atom. rsc.orgmdpi.com The protons on the naphthalene ring system will exhibit complex splitting patterns in the aromatic region (typically 7.0-8.5 ppm), with their specific chemical shifts and coupling constants providing information about the substitution pattern on the naphthalene core. rsc.orgmdpi.com
The ¹³C NMR spectrum provides complementary information, showing distinct signals for the carbon atoms of the trimethylsilyl group and the naphthalene ring. The chemical shifts of the naphthalene carbons are influenced by the electron-donating or -withdrawing nature of the substituents, and the position of the trimethylsilyl group can be confirmed by analyzing these shifts. rsc.orgrsc.org Two-dimensional NMR techniques, such as COSY and HSQC, can be used to further establish the connectivity between protons and carbons, providing a complete picture of the molecular structure.
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. ksu.edu.sajkps.or.kr For this compound, these techniques can confirm the presence of both the trimethylsilyl group and the naphthalene moiety.
IR spectroscopy is particularly sensitive to polar bonds and is used to identify characteristic vibrations. The IR spectrum of a silylated naphthalene will show absorption bands corresponding to the stretching and bending vibrations of the Si-C bonds of the trimethylsilyl group. jkps.or.kr Additionally, the characteristic absorptions for the aromatic C-H stretching and C=C stretching vibrations of the naphthalene ring will be present. researchgate.netresearchgate.net
Raman spectroscopy, which is based on the scattering of light, is often complementary to IR spectroscopy and is particularly sensitive to non-polar, symmetric vibrations. ksu.edu.sajkps.or.kr The Raman spectrum of this compound would be expected to show strong signals for the symmetric vibrations of the naphthalene ring system. The combination of IR and Raman data provides a comprehensive vibrational profile of the molecule, confirming the presence of key functional groups and providing insights into the molecular structure.
UV-Vis spectroscopy is used to study the electronic transitions within a molecule. For aromatic compounds like this compound, the absorption of UV-Vis light promotes electrons from lower energy π orbitals to higher energy π* orbitals. The resulting spectrum is characteristic of the naphthalene chromophore. researchgate.netrsc.org
The introduction of a trimethylsilyl group onto the naphthalene ring can cause a slight shift in the absorption maxima compared to unsubstituted naphthalene. This is often a bathochromic (red) shift, meaning the absorption occurs at a longer wavelength. mdpi.comresearchgate.net This shift is attributed to the electronic effects of the silyl (B83357) group, which can interact with the π-system of the naphthalene ring. The position and intensity of the absorption bands in the UV-Vis spectrum provide information about the extent of conjugation and the electronic structure of the molecule. rsc.org Studies on silyl-substituted naphthalenes have shown that the introduction of silyl groups can lead to bathochromic shifts in the absorption maxima and changes in fluorescence properties. mdpi.comresearchgate.net
Chromatographic Separation of Silylated Naphthalene Derivatives
The separation and analysis of naphthalene derivatives are frequently accomplished using chromatographic techniques, primarily gas chromatography (GC) and high-performance liquid chromatography (HPLC). The process of silylation is a key derivatization strategy that modifies polar naphthalene compounds, such as aminonaphthols and dihydroxynaphthalenes, by replacing active hydrogen atoms with a trimethylsilyl (TMS) group. researchgate.netunina.it This chemical modification is crucial as it decreases the polarity and increases the volatility of these compounds, making them significantly more suitable for gas chromatographic analysis. researchgate.net Trialkylsilyl derivatives of bifunctional naphthalenes, including this compound, generally exhibit excellent gas chromatographic properties. researchgate.net
Gas Chromatography (GC)
Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful and widely used method for the determination and structural elucidation of silylated naphthalene derivatives. researchgate.netuzh.ch The derivatization to form silylated naphthalenes is often a prerequisite for GC analysis, as the original polar compounds have poor chromatographic properties. researchgate.net Silylation with reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or a mixture of N,O-Bis(trimethylsilyl)acetamide and Trimethylchlorosilane (BSA+TMCS) converts hydroxyl and amino functional groups into their trimethylsilyl ethers and amines, respectively, resulting in quantitative conversion with diminished byproduct formation under optimal conditions. researchgate.netuzh.ch
Research has demonstrated that carefully selected GC conditions can achieve complete separation of the silylated naphthalene isomers under study. researchgate.net For instance, the analysis of silylated naphthalene metabolites like 1,2-dihydroxynaphthalene, 1-naphthol (B170400), and 2-naphthol (B1666908) has been successfully performed using GC-MS/MS. uzh.chpublisso.de The stability and volatility of these derivatives allow for their effective separation on various capillary columns. researchgate.net While many factors can influence the efficiency of the silylation reaction and subsequent analysis, GC-MS remains a reliable and accessible method for structure determination. researchgate.netunina.it
Table 1: Examples of Gas Chromatography (GC) Conditions for the Analysis of Silylated Naphthalene Derivatives
| Analyte(s) | Derivatizing Agent | GC Column | Oven Temperature Program | Detector | Reference |
|---|---|---|---|---|---|
| Disubstituted Naphthalenes | N,O-bis(trimethylsilyl)trifluoroacetamide | Capillary Column | Optimized for complete separation | Quadrupole MS | researchgate.net |
| Silylated Amino Acids (Naphthalene as example compound) | Silylating agents | HP5MS (30 m, 0.25 mm, 0.25 µm) | 70°C (1 min), ramp to 170°C at 10°C/min, then ramp to 280°C at 30°C/min, hold 5 min | EI-MS | unina.it |
| 1,2-Dihydroxynaphthalene, 1-Naphthol, 2-Naphthol | BSA+TMCS in Toluene | Gas Chromatograph | Not specified | Tandem MS | uzh.chpublisso.de |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is another vital technique used in the analysis of naphthalene and its derivatives. While highly volatile compounds like this compound are more commonly analyzed by GC, HPLC is frequently employed for the separation and purification of less volatile or thermally labile metabolites, such as dihydrodiols, prior to further characterization by methods like GC-MS. nih.gov For example, the oxidative metabolites of 2-methylnaphthalene (B46627) were first isolated and purified by HPLC before being silylated and analyzed by GC-MS. nih.gov
Furthermore, HPLC is used extensively for the direct analysis of naphthalene metabolites in complex matrices. nih.gov Advanced HPLC methods, such as three-dimensional column-switching systems, have been developed for the simultaneous quantification of 1-naphthol and 2-naphthol in biological samples. nih.gov In such systems, the final analytical separation is often carried out on reversed-phase columns, which themselves can have silylated surfaces, such as C12 or C18 columns with trimethylsilyl endcapping, to improve peak shape and resolution by masking residual silanol (B1196071) groups on the silica (B1680970) support. nih.govmdpi.com
Table 2: Examples of High-Performance Liquid Chromatography (HPLC) Conditions for Naphthalene-related Compounds
| Analyte(s) | HPLC Column | Mobile Phase | Detection | Reference |
|---|---|---|---|---|
| 2-Methylnaphthalene Metabolites (dihydrodiols) | Not specified | Not specified | UV, followed by GC-MS analysis of silylated derivatives | nih.gov |
| Naphthalene | Zorbax SB-C18, Zorbax RX-C18 | Methanol/Phosphate buffer (60:40 v/v) | Not specified | tue.nl |
| 1-Naphthol, 2-Naphthol | C12 bonded reversed phase with trimethylsilyl endcapping | Not specified | Fluorescence (227/430 nm) | nih.gov |
Future Research Directions and Emerging Paradigms in 2 Trimethylsilyl Naphthalene Chemistry
Development of Green and Sustainable Synthetic Methodologies for Silylated Naphthalenes
The development of environmentally benign synthetic routes to silylated naphthalenes, including 2-(trimethylsilyl)naphthalene, is a key focus of contemporary research. Traditional methods often rely on stoichiometric organometallic reagents and harsh reaction conditions, generating significant waste. The shift towards "green chemistry" principles is driving the exploration of catalytic and more atom-economical approaches. arxiv.orgrsc.org
A significant area of investigation is the direct C-H silylation of naphthalenes. rsc.orgmdpi.com This strategy avoids the need for pre-functionalized starting materials, thereby reducing the number of synthetic steps and associated waste. Current time information in Bangalore, IN. Catalytic systems employing transition metals are at the forefront of this effort. For instance, iridium-based catalysts have demonstrated high regioselectivity in the silylation of aryl C-H bonds, offering a pathway to specific isomers of silylated naphthalenes. sigmaaldrich.com Supported gold catalysts have also been explored for electrophilic C–H silylation, although yields for naphthalene (B1677914) have been modest, indicating a need for further optimization. researchgate.net Earth-abundant and inexpensive catalysts, such as those based on potassium tert-butoxide, are also gaining traction for the dehydrogenative C–H silylation of heteroaromatics, a methodology that could be extended to naphthalene systems. researchgate.net
Furthermore, catalyst-free methods are emerging as a highly sustainable alternative. Visible-light-mediated reactions, for example, offer a green approach to organic synthesis by harnessing light as a traceless reagent. dal.ca Research into photosilylation and the generation of silyl (B83357) radicals under mild, metal-free conditions presents a promising avenue for the synthesis of this compound and its derivatives. mdpi.comacs.org The development of these green and sustainable methodologies is crucial for the large-scale and environmentally responsible production of silylated naphthalenes.
Table 1: Comparison of Catalytic Systems for Naphthalene Silylation
| Catalytic System | Key Features | Advantages | Challenges |
| Iridium-based Catalysts | High regioselectivity for C-H bond silylation. | Precise control over isomer formation. | Use of a precious metal. |
| Gold-based Catalysts | Supported catalysts for electrophilic C-H silylation. | Potential for heterogeneous catalysis. | Currently low yields for naphthalene. |
| Potassium tert-butoxide | Earth-abundant catalyst for dehydrogenative silylation. | Low cost and readily available. | Primarily demonstrated for heteroaromatics. |
| Visible-light Mediation | Catalyst-free approach using light as a reagent. | Highly sustainable and clean. | Substrate scope and efficiency need further exploration. |
Exploration of Novel Reactivity and Catalytic Transformations in Organosilicon Naphthalene Systems
Beyond its synthesis, the unique reactivity of the silicon-carbon bond in this compound is a fertile ground for discovering novel chemical transformations. The trimethylsilyl (B98337) group can act as a versatile functional handle, enabling a range of reactions that would be difficult to achieve with unsubstituted naphthalene.
One area of active research is the palladium-catalyzed desilylative acyloxylation of (trimethylsilyl)arenes. This reaction allows for the conversion of the C-Si bond to a C-O bond, providing a route to naphthol derivatives from this compound. researchgate.net This transformation highlights the utility of the trimethylsilyl group as a directing group and a synthetic equivalent for a hydroxyl group.
Furthermore, 2-(trimethylsilyl)aryl triflates have emerged as valuable precursors for the synthesis of other functionalized naphthalene derivatives. For example, they can be used to generate aryne intermediates, which then undergo cycloaddition reactions to construct complex polycyclic aromatic systems. rsc.orgrsc.org They have also been employed in the synthesis of S-aryl dithiocarbamates through a benzyne (B1209423) mechanism, showcasing the diverse reactivity of these silylated precursors. researchgate.net
The development of novel catalytic cycles that exploit the unique properties of the C-Si bond is another promising direction. For instance, base-promoted homolytic aromatic substitution (BHAS) has been used to synthesize 9-silafluorenes from 2-diphenylsilylbiaryls, demonstrating the potential for intramolecular radical silylation reactions. researchgate.net Extending such methodologies to this compound could open up new pathways to novel silicon-containing polycyclic aromatic hydrocarbons with interesting electronic and photophysical properties. The regioselective silylation of naphthalene at the C2-position using a well-defined NHC–Ir(iii) catalyst has also been achieved, providing a powerful tool for the selective functionalization of the naphthalene core. sigmaaldrich.com
Advanced Computational Predictions and Machine Learning Applications in Organosilicon Compound Design
The synergy between experimental and computational chemistry is becoming increasingly crucial in advancing the field of organosilicon chemistry. Advanced computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating reaction mechanisms, predicting molecular properties, and guiding the rational design of new organosilicon compounds. researchgate.netresearchgate.netnih.gov
DFT studies have been successfully applied to investigate the mechanism of Ni(COD)2-catalyzed ipso-silylation of 2-methoxynaphthalene, providing insights into the catalytic cycle and the factors controlling reactivity. researchgate.net Similar computational approaches can be extended to other catalytic systems involving this compound to optimize reaction conditions and predict the regioselectivity of C-H functionalization reactions. researchgate.net Furthermore, DFT and time-dependent DFT (TD-DFT) calculations are instrumental in understanding the electronic and photophysical properties of silylated naphthalene derivatives, which is essential for their application in materials science. mdpi.comexlibrisgroup.com For example, computational simulations can predict absorption and emission spectra, as well as the nature of electronic transitions, aiding in the design of new chromophores and luminophores. mdpi.com
Looking ahead, the integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the design of organosilicon compounds. arxiv.orgrsc.orgresearchgate.netacs.orgmdpi.com ML algorithms can be trained on large datasets of experimental and computational data to predict the properties and reactivity of new molecules, significantly accelerating the discovery process. acs.orgmdpi.com For instance, ML models could be developed to predict the optimal catalyst for a specific silylation reaction or to screen virtual libraries of silylated naphthalenes for desired electronic or optical properties. rsc.org This data-driven approach, combined with high-throughput screening, will enable the rapid identification of promising candidates for various applications, moving beyond traditional trial-and-error methods. acs.orgmdpi.com
Integration of this compound in Multifunctional Materials with Tailored Properties
The unique structural and electronic properties of the naphthalene core, combined with the versatility of the trimethylsilyl group, make this compound an attractive building block for the creation of multifunctional materials with tailored properties. nih.govdtic.milrsc.org The trimethylsilyl group can enhance solubility, influence molecular packing, and serve as a reactive site for further functionalization, allowing for the fine-tuning of material properties. mdpi.comdtic.mil
One promising area is the development of organic electronic materials. Silylated naphthalene derivatives are being explored as components of π-conjugated polymers and small molecules for applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). mdpi.com The incorporation of silicon can influence the HOMO/LUMO energy levels and charge transport characteristics of these materials. mdpi.com For example, silicon-containing π-conjugated Schiff base oligomers with naphthalene moieties have been synthesized and their optical and electronic properties investigated, demonstrating their potential in optoelectronic devices. mdpi.com
Furthermore, this compound can serve as a precursor for the synthesis of more complex functional materials. Its derivatives are being used to construct liquid crystalline dimers with potential applications in display technologies. exlibrisgroup.com The silyl group can also be a key component in the synthesis of functional Janus silsesquioxane tetrapods, which are nanometer-sized building blocks for creating materials with precisely controlled architectures and functionalities. mdpi.com The ability to selectively functionalize different parts of these molecules opens up possibilities for creating amphiphilic materials, catalysts, and sensors. The use of 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (B1224126) as a benzyne precursor has also enabled the synthesis of substituted [2.2]paracyclophane-1,9-dienes, which are valuable in the study of strained aromatic systems and as building blocks for chiral ligands and materials with unique optoelectronic properties. researchgate.net
Q & A
Q. What are the established synthetic routes for 2-(Trimethylsilyl)naphthalene, and what are their key reaction parameters?
Methodological Answer: The synthesis of this compound typically involves:
- Friedel-Crafts alkylation : Reaction of naphthalene with trimethylsilyl chloride (TMSCl) in the presence of a Lewis acid catalyst (e.g., AlCl₃). Key parameters include reaction temperature (80–120°C), solvent choice (e.g., dichloromethane), and molar ratios (naphthalene:TMSCl:AlCl₃ = 1:1.2:1.5) .
- Direct silylation : Using lithiated naphthalene intermediates followed by quenching with TMSCl. This method requires strict anhydrous conditions and low temperatures (−78°C to 0°C) to avoid side reactions .
Q. Table 1. Comparison of Synthetic Routes
| Method | Catalyst | Yield (%) | Purity (HPLC) | Key Challenges |
|---|---|---|---|---|
| Friedel-Crafts | AlCl₃ | 60–75 | >95% | Regioselectivity control |
| Lithiation/silylation | n-BuLi | 80–90 | >98% | Moisture sensitivity |
Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?
Methodological Answer:
- NMR Spectroscopy :
- Mass Spectrometry (MS) : Molecular ion peak at m/z 214 [M⁺] and fragments at m/z 73 [(CH₃)₃Si⁺] .
- FT-IR : Absence of OH stretches (~3200 cm⁻¹) and presence of Si–C stretches (~1250 cm⁻¹) .
Advanced Research Questions
Q. What experimental strategies can resolve discrepancies in reported reaction yields of this compound across different studies?
Methodological Answer: Discrepancies may arise from differences in:
Q. Table 2. Risk of Bias Assessment for Yield Discrepancies
| Bias Type | Assessment Criteria | Example Mitigation Strategy |
|---|---|---|
| Performance bias | Consistency in reaction conditions | Use automated reactors for control |
| Detection bias | Analytical method validation | Triplicate measurements with HPLC |
| Attrition bias | Reporting incomplete data | Publish raw chromatograms/spectra |
Q. How does the introduction of a trimethylsilyl group affect the electronic properties of naphthalene, and what methodologies are employed to study these effects?
Methodological Answer: The TMS group acts as an electron-donating substituent, altering naphthalene’s frontier molecular orbitals:
- Cyclic Voltammetry (CV) : Measure oxidation potentials; TMS substitution reduces the HOMO-LUMO gap by 0.3–0.5 eV compared to unsubstituted naphthalene .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to visualize charge distribution (e.g., increased electron density at the 2-position) .
Q. What in silico approaches are suitable for predicting the toxicological profile of this compound when experimental data is limited?
Methodological Answer:
- QSAR Models : Use tools like OECD QSAR Toolbox to predict acute toxicity based on structural analogs (e.g., methylnaphthalenes) .
- Molecular Docking : Screen for interactions with cytochrome P450 enzymes to assess metabolic pathways and potential bioactivation risks .
- Read-Across Analysis : Compare with toxicological data for 2-methylnaphthalene (oral LD₅₀ in rats: 1,700 mg/kg) while noting differences in hydrophobicity due to the TMS group .
Q. How can researchers design experiments to study the photostability of this compound in materials science applications?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
